molecular formula C23H14F3N3OS2 B11087300 3-amino-N-(naphthalen-1-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(naphthalen-1-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11087300
M. Wt: 469.5 g/mol
InChI Key: JUXDKJCHUAVBAY-UHFFFAOYSA-N
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Description

    Compound Structure: The compound’s chemical structure consists of a thieno[2,3-b]pyridine core fused with a naphthalene ring, a thiophene ring, and a trifluoromethyl group. The amino group is positioned at the 3-position of the thieno[2,3-b]pyridine ring.

    Significance: Thiophene-based molecules are essential in organic electronics due to their high resonance energy, electrophilic reactivity, π-electron density, and planar structure. This compound, with its unique fusion of heterocyclic rings, offers exciting possibilities.

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves cyclization reactions to form the thieno[2,3-b]pyridine core. Subsequent functionalization introduces the naphthalene, thiophene, and trifluoromethyl groups.

      Reaction Conditions: These reactions typically occur under inert atmospheres, using appropriate catalysts and solvents.

      Industrial Production: Industrial-scale production methods may involve multistep syntheses, purification, and optimization for yield and purity.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, consider oxidants like potassium permanganate or chromic acid. Reduction may involve hydrogenation using palladium on carbon. Substitution reactions can utilize nucleophiles like amines or alkoxides.

      Major Products: Depending on the reaction, products may include derivatives with modified functional groups or regioisomers.

  • Scientific Research Applications

      Organic Electronics: Due to its extended π-conjugation and charge mobility, this compound finds applications in organic solar cells, organic field-effect transistors (OFETs), and electrochromic devices.

      Fluorescent Probes: Its unique structure makes it suitable for designing fluorescent probes in biological imaging.

      Redox Switching: The compound’s redox properties enable applications in molecular switches and sensors.

  • Mechanism of Action

      Targets: Investigate the molecular targets affected by this compound. It may interact with proteins, enzymes, or receptors.

      Pathways: Explore the signaling pathways influenced by its presence. Does it modulate gene expression, cell signaling, or metabolic processes?

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H14F3N3OS2

    Molecular Weight

    469.5 g/mol

    IUPAC Name

    3-amino-N-naphthalen-1-yl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

    InChI

    InChI=1S/C23H14F3N3OS2/c24-23(25,26)14-11-16(17-9-4-10-31-17)29-22-18(14)19(27)20(32-22)21(30)28-15-8-3-6-12-5-1-2-7-13(12)15/h1-11H,27H2,(H,28,30)

    InChI Key

    JUXDKJCHUAVBAY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

    Origin of Product

    United States

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